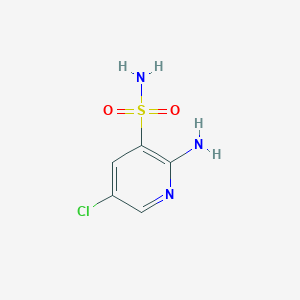

2-Amino-5-chloropyridine-3-sulfonamide

描述

2-Amino-5-chloropyridine-3-sulfonamide is a heterocyclic compound featuring a pyridine backbone substituted with an amino group at position 2, a chlorine atom at position 5, and a sulfonamide moiety at position 3. For instance, 2-amino-5-chloropyridine (CAS [1072-98-6]) has a molecular weight of 128.56 g/mol, a melting point of 133–136°C, and water solubility . The addition of a sulfonamide group at position 3 likely alters its physicochemical properties, such as enhanced hydrogen-bonding capacity and increased molecular weight due to the -SO₂NH₂ substituent. Production methods for analogous compounds often involve chlorination, ammoniation, or sulfonation steps, as seen in the synthesis of 2-amino-5-chloropyridine via α-pyridone and ammonia reactions .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloropyridine-3-sulfonamide typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the chlorination of 2-amino-3-pyridinesulfonamide under controlled conditions to introduce the chlorine atom at the 5-position. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, optimizing the synthesis process for large-scale production.

化学反应分析

Types of Reactions

2-Amino-5-chloropyridine-3-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups, depending on the reagents used.

Coupling Reactions: The amino group at the 2-position can participate in coupling reactions, such as the formation of amides or ureas.

Common Reagents and Conditions

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to modify the sulfonamide group.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different sulfonamide derivatives.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing sulfonamide moieties, including 2-amino-5-chloropyridine-3-sulfonamide. Research indicates that sulfonamides can interact with critical cancer proteins such as p53, caspases, and NF-κB, which are involved in cancer progression and apoptosis . For instance, a study demonstrated that derivatives of sulfonamides exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment .

1.2 Antimicrobial Activity

The sulfonamide group is known for its antimicrobial properties. Compounds like this compound have been investigated for their effectiveness against a range of bacterial strains. The mechanism often involves inhibition of bacterial folic acid synthesis, making these compounds valuable in the development of new antibiotics .

1.3 Antimalarial Activity

Another promising application is in antimalarial drug development. Research has focused on synthesizing novel derivatives based on the pyridine-sulfonamide scaffold to target Plasmodium falciparum, the causative agent of malaria. Some derivatives have shown significant inhibitory activity, indicating their potential as new antimalarial agents .

Agricultural Applications

2.1 Herbicides and Pesticides

Compounds derived from this compound have been explored for use in herbicides and pesticides due to their ability to disrupt specific biochemical pathways in plants and pests. The sulfonamide structure allows for modifications that enhance efficacy against various agricultural pests while minimizing environmental impact .

Material Science

3.1 Polymer Chemistry

In material science, this compound can serve as a precursor for synthesizing functional polymers. These polymers can exhibit unique properties such as conductivity or responsiveness to environmental stimuli, making them suitable for applications in sensors or drug delivery systems .

Synthesis and Characterization

The preparation of this compound typically involves straightforward synthetic routes that utilize readily available starting materials. For example, a method involving the chlorination of 2-amino-pyridine using N-fluoro-N-chlorobenzenesulfonamide has been reported, yielding high purity products with favorable reaction conditions .

Case Studies and Research Findings

作用机制

The mechanism of action of 2-Amino-5-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and sulfonamide groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The chlorine atom may also contribute to the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

The positional isomerism between this compound and 3-amino-2-chloropyridine significantly impacts electronic distribution.

Electronic and Reactivity Differences

Density functional theory (DFT) studies (e.g., Becke’s hybrid functional) highlight that exact exchange terms improve predictions of thermochemical properties, such as atomization energies and ionization potentials . Applied to these compounds, the sulfonamide group would likely reduce electron density on the pyridine ring, altering reactivity in electrophilic substitutions. In contrast, 3-amino-2-chloropyridine’s amino group at position 3 may enhance resonance stabilization, affecting its basicity.

Hydrogen Bonding and Crystallography

Hydrogen-bonding patterns, critical for crystal packing and solubility, are influenced by functional groups. The sulfonamide moiety can act as both a donor (-NH₂) and acceptor (SO₂), enabling diverse supramolecular architectures . Crystallographic tools like SHELX, widely used for small-molecule refinement, would reveal distinct unit cell parameters compared to simpler analogs due to these interactions .

Computational Insights

Studies using the Colle-Salvetti correlation-energy formula, which integrates electron density and kinetic energy, suggest that sulfonamide-containing compounds exhibit higher correlation energies due to localized electron distributions .

Pharmacological Relevance

The sulfonamide group may improve binding affinity to biological targets via hydrogen bonding.

生物活性

2-Amino-5-chloropyridine-3-sulfonamide is an organic compound with significant biological activity, particularly in medicinal chemistry. Its unique structure, characterized by the presence of an amino group at the 2-position and a sulfonamide group, facilitates various interactions with biological targets, making it a valuable compound in drug development and research.

- Molecular Formula : CHClNOS

- Molecular Weight : 207.64 g/mol

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The amino and sulfonamide groups can form hydrogen bonds and other interactions with active sites on proteins, which leads to inhibition or modulation of biological processes. The chlorine atom at the 5-position enhances the compound's binding affinity and specificity for its targets.

1. Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness through Minimum Inhibitory Concentration (MIC) assays.

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 7.81 | 31 ± 0.12 |

| Escherichia coli | 7.81 | 30 ± 0.12 |

| Klebsiella pneumoniae | >100 | - |

In comparison to standard antibiotics like ciprofloxacin, which has a zone of inhibition of 32 ± 0.12 mm, this compound shows comparable efficacy against certain strains .

2. Anticancer Activity

In vitro studies have shown that derivatives of sulfonamides, including this compound, possess anticancer properties. For instance, derivatives were evaluated against various cancer cell lines, revealing significant cytotoxic effects.

| Cell Line | IC (µM) | Growth Inhibition (%) |

|---|---|---|

| MDA-MB-231 (breast cancer) | 0.42 | 70 |

| HT-29 (colon cancer) | 0.67 | 60 |

These findings suggest a strong potential for further development in cancer therapy .

3. Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor, particularly in the context of carbonic anhydrase (CA) isoforms. The selectivity for CA IX and XII has been noted as beneficial for targeting tumor environments where these isoforms are overexpressed.

Case Studies

A series of studies have focused on the synthesis and evaluation of various sulfonamide derivatives based on the core structure of this compound:

- Study on Antibacterial Activity : A study synthesized several sulfonamides and tested their antibacterial effects against Brevibacterium linens and Propionibacterium acnes. The most active compounds exhibited MIC values significantly lower than those of the parent compound .

- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects on human dermal fibroblasts alongside cancer cell lines, revealing that while some derivatives had minimal cytotoxicity at low concentrations, others showed substantial growth inhibition at higher doses .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Amino-5-chloropyridine-3-sulfonamide, and how can reaction conditions be optimized to minimize by-products?

- Methodological Answer : The synthesis typically involves sulfonation of 2-Amino-5-chloropyridine intermediates. For example, chlorination of α-pyridone followed by ammoniation (as seen in analogous pyridine derivatives) can yield the amino-chloropyridine backbone . Subsequent sulfonation using sulfonic acid derivatives (e.g., sulfonyl chlorides) under controlled pH (neutral to slightly acidic) and low temperatures (0–5°C) minimizes side reactions. Monitoring via TLC or HPLC at each step ensures intermediate purity. Adjusting stoichiometry (e.g., 1.2:1 molar ratio of sulfonating agent to substrate) and solvent choice (e.g., DCM or THF) can further suppress by-product formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the sulfonamide moiety in this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) resolves NH protons (~6.5–7.0 ppm) and aromatic protons influenced by sulfonamide electronegativity. C NMR identifies the sulfonamide carbon at ~125–130 ppm .

- IR : Strong absorption bands at 1150–1350 cm (S=O asymmetric stretching) and 1550–1600 cm (N–H bending) confirm sulfonamide functionality .

- LC-MS : High-resolution ESI-MS in positive ion mode detects [M+H] with accurate mass (<5 ppm error) to verify molecular formula .

Q. How does the solubility profile of this compound vary across solvents, and what factors influence this behavior?

- Methodological Answer : Solubility is pH-dependent due to the sulfonamide group’s acidity (pKa ~1–3). In polar aprotic solvents (DMSO, DMF), solubility is high (>50 mg/mL), while in water, it increases under basic conditions (pH >8) via deprotonation. Experimental determination involves:

- Shake-flask method: Dissolve excess compound in solvent, filter, and quantify via UV-Vis (λ = 260–280 nm for pyridine rings).

- Hansen solubility parameters can predict miscibility; sulfonamides align with solvents having high polarity and hydrogen-bonding capacity .

Advanced Research Questions

Q. How can density functional theory (DFT) with hybrid functionals predict the electronic structure and regioselectivity of sulfonation in this compound?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange (20–25%) improve accuracy for aromatic systems. Steps include:

Geometry optimization at the 6-31G(d) level to determine stable conformers.

Electrostatic potential (ESP) mapping identifies electron-rich sites (e.g., amino group para to chlorine) prone to sulfonation .

Transition-state analysis (TS) using QST2/QST3 methods calculates activation barriers for competing reaction pathways. Validate with experimental yields .

Q. What strategies resolve discrepancies between experimental crystallographic data and computational lattice energy predictions?

- Methodological Answer :

- SHELX refinement : Use SHELXL-2018 for single-crystal XRD data. Adjust occupancy factors for disordered atoms (e.g., chlorine/sulfonamide groups) and apply restraints (e.g., DFIX for bond lengths) .

- Energy frameworks : Compare experimental lattice energies (from PIXEL calculations) with DFT-D3 (dispersion-corrected) results. Discrepancies >5 kJ/mol suggest overlooked intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Q. How can hydrogen-bonding patterns in the crystal structure be analyzed to predict stability and solubility?

- Methodological Answer :

- Graph set analysis : Classify hydrogen bonds (e.g., N–H···O=S) into motifs (chains, rings) using Mercury software. Dominant motifs (e.g., R_2$$^2(8) rings) correlate with low solubility due to tight packing .

- Hirshfeld surface analysis : Quantify interaction ratios (e.g., H···Cl vs. H···O) to identify dominant forces. High H···O contributions (>30%) suggest hygroscopicity .

Q. What protocols mitigate conflicting results in biological activity assays caused by impurities?

- Methodological Answer :

- HPLC-PDA-MS : Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to separate impurities. MS/MS identifies co-eluting contaminants (e.g., unreacted 2-Amino-5-chloropyridine).

- Dose-response validation : Test purified batches in triplicate. IC50 variations >20% indicate impurity interference; re-purify via recrystallization (ethanol/water) .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies between computational LogP predictions and experimental partition coefficients?

- Methodological Answer :

- Consensus modeling : Average LogP values from multiple software (e.g., ALOGPS, XLogP3) to reduce algorithm bias.

- Experimental validation : Use the shake-flask method with octanol/water (buffered to pH 7.4). Discrepancies >0.5 units suggest unaccounted tautomerism or ionization .

Q. Why might NMR chemical shifts deviate from DFT-calculated values, and how can this be resolved?

- Methodological Answer :

属性

IUPAC Name |

2-amino-5-chloropyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H,(H2,7,9)(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUXWIRGLOFKIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1S(=O)(=O)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381494 | |

| Record name | 2-amino-5-chloropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163137-44-8 | |

| Record name | 2-amino-5-chloropyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-chloro-pyridine-3-sulfonic acid amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。